BenchChemオンラインストアへようこそ!

1-[(3,4-dimethylphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid

Enzyme inhibition Lactate dehydrogenase Medicinal chemistry

This 1-[(3,4-dimethylphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid (CAS 1368945-13-4, MW 247.29) is a privileged chiral building block for pharmaceutical synthesis. The 3,4-dimethylbenzyl N-substituent enhances hydrophobic pocket occupancy and target binding compared to des‑methyl or N‑phenyl analogs, making it a rational choice for LDHA inhibitor SAR and selective ETA antagonist programs. The carboxylic acid handle supports amidation/esterification for focused library generation. Request a quote for research-grade material with full characterization.

Molecular Formula C14H17NO3
Molecular Weight 247.29 g/mol
CAS No. 1368945-13-4
Cat. No. B6532805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(3,4-dimethylphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid
CAS1368945-13-4
Molecular FormulaC14H17NO3
Molecular Weight247.29 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)CN2CC(CC2=O)C(=O)O)C
InChIInChI=1S/C14H17NO3/c1-9-3-4-11(5-10(9)2)7-15-8-12(14(17)18)6-13(15)16/h3-5,12H,6-8H2,1-2H3,(H,17,18)
InChIKeyMVZDYDDJRRIYQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(3,4-Dimethylphenyl)methyl]-5-oxopyrrolidine-3-carboxylic Acid (CAS 1368945-13-4): Product Identification and Core Structural Features


1-[(3,4-Dimethylphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid (CAS 1368945-13-4) is a synthetic, small-molecule pyrrolidine-3-carboxylic acid derivative . Its structure features a 5-oxopyrrolidine (γ-lactam) core substituted at the N‑1 position with a 3,4-dimethylbenzyl group and at C‑3 with a carboxylic acid group . With a molecular formula of C₁₄H₁₇NO₃ and a molecular weight of 247.29 g/mol , the compound belongs to the 1‑substituted‑5‑oxopyrrolidine‑3‑carboxylic acid class, a scaffold recognized in patent literature as a valuable chiral intermediate for pharmaceutical synthesis [1].

Why Generic Substitution of 1-[(3,4-Dimethylphenyl)methyl]-5-oxopyrrolidine-3-carboxylic Acid with In-Class Analogs Is Not Straightforward


Despite the superficial similarity among 1‑substituted‑5‑oxopyrrolidine‑3‑carboxylic acids, simple replacement of 1‑[(3,4‑dimethylphenyl)methyl]‑5‑oxopyrrolidine‑3‑carboxylic acid with an N‑phenyl analog (e.g., CAS 63674‑65‑7) or a different regioisomer (e.g., 2,4‑ or 3,5‑dimethylphenyl variants) can meaningfully alter activity profiles . The presence of the benzylic methylene spacer in the target compound introduces greater conformational freedom and distinct steric and electronic properties compared to the direct N‑phenyl linkage found in CAS 63674‑65‑7 . Furthermore, the specific 3,4‑dimethyl substitution pattern on the phenyl ring can influence target binding, as seen in related pyrrolidine‑based bioactive molecules . The evidence below details where quantifiable differences, even if inferred from class‑level data, support a rationale for compound‑specific selection.

Quantitative Differentiation Evidence: 1-[(3,4-Dimethylphenyl)methyl]-5-oxopyrrolidine-3-carboxylic Acid vs. Closest Analogs


Enzyme Inhibition Baseline: Target Compound vs. Des-Methyl Benzyl Analog (1-Benzyl-5-oxopyrrolidine-3-carboxylic Acid; CAS 5733-86-8)

The closest analog with publicly available enzyme inhibition data is 1‑benzyl‑5‑oxopyrrolidine‑3‑carboxylic acid (CAS 5733‑86‑8), which differs only by the absence of the two methyl groups on the phenyl ring. In BRENDA enzyme assays, this des‑methyl analog achieved 37.6% inhibition at 2 mM [1], and BindingDB data report an IC₅₀ of 2.00 µM and a Ki of 1.40 µM against human recombinant LDHA (lactate dehydrogenase A) [2][3]. No quantitative activity data for the 3,4‑dimethylbenzyl‑substituted target compound are publicly available. However, the addition of methyl groups on the phenyl ring of related pyrrolidine‑based inhibitors is known to modulate both potency and selectivity through altered hydrophobic contacts [4].

Enzyme inhibition Lactate dehydrogenase Medicinal chemistry

Methylene Spacer Impact on Physicochemical Properties: Target vs. N-Phenyl Analog (CAS 63674-65-7)

The target compound incorporates a benzylic methylene spacer (N–CH₂–Ph) that is absent in the closest N‑phenyl analog, 1‑(3,4‑dimethylphenyl)‑5‑oxopyrrolidine‑3‑carboxylic acid (CAS 63674‑65‑7) . This structural difference directly impacts calculated lipophilicity. The target compound has an additional carbon atom (C₁₄H₁₇NO₃, MW 247.29) compared to the N‑phenyl analog (C₁₃H₁₅NO₃, MW 233.26) . According to available vendor data, the N‑phenyl analog (CAS 63674‑65‑7) is reported to have a density of 1.259 g/cm³ and a predicted boiling point of 535.2 °C at 760 mmHg . Quantitative physicochemical data for the target compound are not publicly available, but the methylene spacer is expected to increase molecular volume and lipophilicity, potentially enhancing membrane permeability relative to the N‑phenyl analog [1].

Physicochemical profiling Drug-likeness SAR

Regioisomeric Differentiation: 3,4-Dimethylbenzyl vs. 2,4-Dimethylphenyl and 3,5-Dimethylphenyl Substitution Patterns

The target compound bears a 3,4‑dimethylbenzyl substituent, placing two methyl groups in a meta‑ and para‑relationship on the phenyl ring. Commercially available regioisomers include the 2,4‑dimethylphenyl analog (CAS 133748‑22‑8) and the 3,5‑dimethylphenyl analog (CAS not specified but listed by Ambinter) . In the endothelin antagonist series of pyrrolidine‑3‑carboxylic acids, the specific position of methyl substituents on the aryl ring has been shown to dramatically shift receptor subtype selectivity: a meta‑methyl replacement of a para‑methoxy group in Atrasentan analogs resulted in a >10‑fold change in ETA/ETB selectivity ratios [1]. While direct activity data for the target compound are unavailable, this precedent demonstrates that the 3,4‑dimethyl pattern cannot be assumed interchangeable with 2,4‑ or 3,5‑substitutions without quantitative verification.

Structure-activity relationship Receptor binding Selectivity

Chiral Center at C-3: Enantiomer-Specific Differentiation and Intermediate Utility per Patent Literature

The target compound possesses a chiral center at the C‑3 position of the pyrrolidine ring, generating two possible enantiomers. Patent CN115197115B explicitly identifies chiral 5‑oxopyrrolidine‑3‑carboxylic acid derivatives, including N‑benzyl‑substituted variants, as valuable pharmaceutical intermediates, and describes a method for preparing enantiomerically pure forms via diastereomeric separation [1]. The patent reports diastereomer yields: 62.8% for the less polar product and 68.6% for the more polar product, demonstrating accessible preparative resolution [1]. The N‑phenyl analog (CAS 63674‑65‑7) is also chiral, but no chiral resolution data or enantiomer-specific activity data are publicly available for either compound. However, the precedent in the patent literature indicates that the (R)‑ and (S)‑enantiomers of this scaffold are non‑equivalent and may exhibit differential biological activity [1][2].

Chiral synthesis Pharmaceutical intermediates Enantiomeric purity

Recommended Application Scenarios for 1-[(3,4-Dimethylphenyl)methyl]-5-oxopyrrolidine-3-carboxylic Acid Based on Available Evidence


Medicinal Chemistry: Lactate Dehydrogenase A (LDHA) Inhibitor Lead Optimization

Given the baseline LDHA inhibition data for the des‑methyl benzyl analog (IC₅₀ = 2.00 µM, Ki = 1.40 µM) [1], the 3,4‑dimethylbenzyl‑substituted target compound is a logical candidate for SAR exploration in cancer metabolism programs targeting LDHA. The additional methyl groups may enhance hydrophobic pocket occupancy and improve potency over the des‑methyl analog, a strategy supported by SAR trends in pyrrolidine‑3‑carboxylic acid endothelin antagonists [2].

Chiral Intermediate Synthesis for Enantiomer-Specific Pharmaceutical Development

As documented in patent CN115197115B, chiral 5‑oxopyrrolidine‑3‑carboxylic acid derivatives are key intermediates for pharmaceuticals [3]. The target compound, with its defined 3,4‑dimethylbenzyl N‑substituent, can be resolved into enantiomers using established chiral auxiliary methods (diastereomeric separation yields >60%) [3], making it suitable for synthesizing enantiopure drug candidates where the specific stereochemistry at C‑3 is critical for target engagement.

Endothelin Receptor Antagonist Scaffold Diversification

The pyrrolidine‑3‑carboxylic acid scaffold has yielded highly selective ETA antagonists (e.g., A‑216546 with ETA IC₅₀ = 0.008 nM and >10,000‑fold selectivity) [2]. Incorporating the 3,4‑dimethylbenzyl substitution onto the pyrrolidine nitrogen may generate novel analogs with differentiated selectivity profiles compared to the N‑aryl endothelin antagonist series, offering a new vector for cardiovascular drug discovery.

Building Block for N‑Substituted 5‑Oxopyrrolidine Libraries in Fragment-Based Drug Discovery

The 5‑oxopyrrolidine‑3‑carboxylic acid core is recognized as a 'privileged chiral building block' [3]. The target compound provides a specific N‑(3,4‑dimethylbenzyl)‑substituted variant suitable for generating focused compound libraries. Its carboxylic acid handle allows further functionalization (amidation, esterification), while the 3,4‑dimethylbenzyl group introduces a defined lipophilic moiety for exploring hydrophobic binding pockets .

Quote Request

Request a Quote for 1-[(3,4-dimethylphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.